5-Chloro-11-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
- 5-Chloro-11-methyl-8,9,10,11-tetrahydro 1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound with the linear formula C₁₈H₁₄ClN₃OS and a molecular weight of 355.849 g/mol .
- It belongs to the class of benzothieno-triazolopyrimidines and exhibits intriguing structural features.
Preparation Methods
- The synthesis of this compound involves several steps. One approach includes the formation of thioureas, followed by S-alkylation with 1,3-propane sultone and subsequent ring closure to yield the desired 1,2,4-triazole scaffold .
- Industrial production methods may vary, but the synthetic routes typically involve these key transformations.
Chemical Reactions Analysis
- 5-Chloro-11-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type and desired products. Detailed studies are essential to elucidate specific pathways and intermediates.
Scientific Research Applications
- This compound has garnered interest in diverse fields:
- Chemistry : As a building block for novel heterocyclic derivatives.
- Biology : Potential bioactivity, such as enzyme inhibition or receptor modulation.
- Medicine : Investigation as a drug candidate due to its unique structure.
- Industry : Possible applications in materials science or catalysis.
Mechanism of Action
- The precise mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
- Further studies are needed to unravel its mode of action and potential therapeutic relevance.
Comparison with Similar Compounds
- While 5-Chloro-11-methyl-8,9,10,11-tetrahydro1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique, it shares structural features with related compounds.
- Similar compounds include 5-Chloro-9-methyl-8,9,10,11-tetrahydro 1benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine .
Properties
Molecular Formula |
C12H11ClN4S |
---|---|
Molecular Weight |
278.76 g/mol |
IUPAC Name |
7-chloro-15-methyl-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C12H11ClN4S/c1-6-3-2-4-7-8(6)9-10-14-5-15-17(10)12(13)16-11(9)18-7/h5-6H,2-4H2,1H3 |
InChI Key |
LZDMEIWFZDTURR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC2=C1C3=C(S2)N=C(N4C3=NC=N4)Cl |
Origin of Product |
United States |
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